

The Structure-Activity Relationship of MDPHP and its Analogs: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) and its synthetic analogs. By examining the intricate connections between molecular structure and pharmacological activity, this document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.

Introduction: The Rise of Synthetic Cathinones

Synthetic cathinones, often colloquially known as "bath salts," represent a large and evolving class of novel psychoactive substances (NPS). These compounds are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). A prominent subgroup within this class is the α -pyrrolidinophenones, which includes the potent psychostimulant MDPHP. The primary mechanism of action for most synthetic cathinones involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain. This guide focuses on MDPHP and its analogs, dissecting how subtle modifications to their chemical scaffold can profoundly impact their potency and selectivity for these critical neurotransmitter transporters.

Core Structure and Key Analogs



The fundamental structure of MDPHP consists of a phenyl ring, a β -keto group, a pyrrolidine ring, and an alkyl chain of varying lengths attached to the α -carbon. The analogs of MDPHP are typically generated by modifying one or more of these structural components. The core structure and common modifications are illustrated below.

Quantitative Analysis of Monoamine Transporter Inhibition

The primary molecular targets of MDPHP and its analogs are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The potency of these compounds as inhibitors of monoamine reuptake is a key determinant of their psychoactive effects and abuse potential. The following tables summarize the in vitro inhibition data (IC50 and Ki values) for MDPHP and a selection of its prominent analogs, highlighting the influence of structural modifications on their interaction with DAT, NET, and SERT.

Table 1: Monoamine Transporter Inhibition Potency (IC50, nM) of MDPHP and Analogs



Compoun d	α-Alkyl Chain Length	Phenyl Ring Substituti on	DAT IC50 (nM)	NET IC50 (nM)	SERT IC₅o (nM)	DAT/SER T Ratio
α-PPP	Propyl	Unsubstitut ed	640	-	>10,000	>15.6
α-PVP	Pentyl	Unsubstitut ed	12.8	14.2	>10,000	>781
α-PHP	Hexyl	Unsubstitut ed	16	-	33,000	2062.5
MDPPP	Propyl	3,4- Methylene dioxy	-	1700	3100	1.8
MDPBP	Butyl	3,4- Methylene dioxy	-	-	-	-
MDPV	Pentyl	3,4- Methylene dioxy	4.0	25.9	3305	826.3
MDPHP	Hexyl	3,4- Methylene dioxy	8.4	935	9000	1071.4

Data compiled from multiple sources.[1][2][3][4]

Table 2: Monoamine Transporter Binding Affinity (Ki, nM) of MDPHP and Analogs



Compound	α-Alkyl Chain Length	Phenyl Ring Substitutio n	DAT Kı (nM)	NET K _i (nM)	SERT Kı (nM)
α-PPP	Propyl	Unsubstituted	1290	-	161,400
α-PVP	Pentyl	Unsubstituted	22.2	-	-
α-РНР	Hexyl	Unsubstituted	16	-	33,000
MDPPP	Propyl	3,4- Methylenedio xy	-	3500	12,000
MDPBP	Butyl	3,4- Methylenedio xy	-	-	-
MDPV	Pentyl	3,4- Methylenedio xy	7.3	60	3900
MDPHP	Hexyl	3,4- Methylenedio xy	-	-	-

Data compiled from multiple sources.[4][5]

Structure-Activity Relationship (SAR) Analysis

The quantitative data reveals several key SAR trends for MDPHP and its analogs:

- α -Alkyl Chain Length: Increasing the length of the α -alkyl chain from propyl (α -PPP) to hexyl (α -PHP) generally increases potency at the dopamine transporter (DAT).[1][5]
- 3,4-Methylenedioxy Substitution: The presence of the 3,4-methylenedioxy group on the phenyl ring, as seen in MDPHP and MDPV, tends to enhance potency at both DAT and NET compared to their unsubstituted counterparts (α-PHP and α-PVP, respectively).



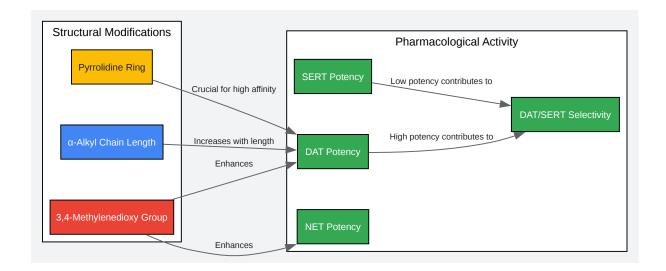




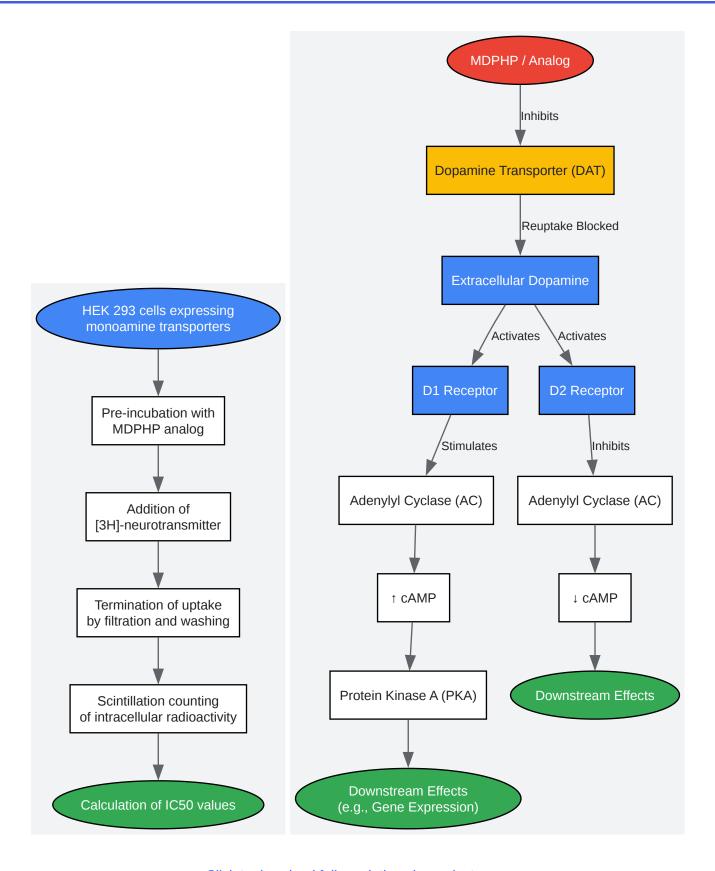
- Selectivity: Most of the potent analogs, including MDPHP and MDPV, are highly selective for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT), as indicated by their high DAT/SERT ratios.[3] This selectivity is a key factor in their stimulant-like effects.
- Pyrrolidine Ring: The pyrrolidine ring is a crucial feature for high-affinity binding to the monoamine transporters.

The logical relationship between these structural modifications and their impact on transporter inhibition can be visualized as follows:









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